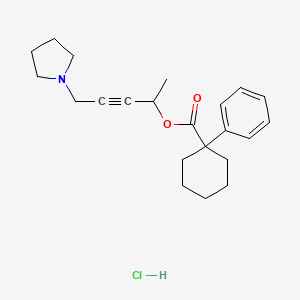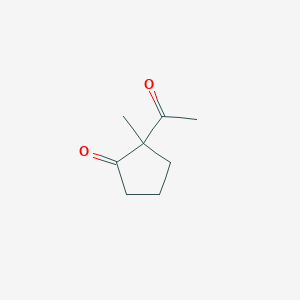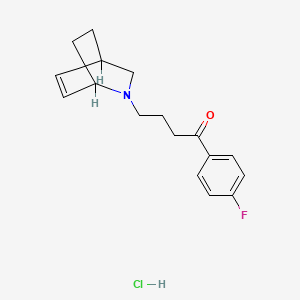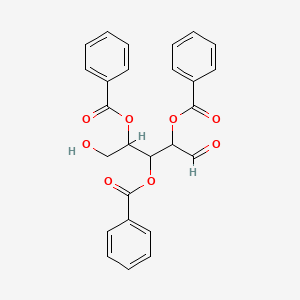
2,3,4-Tri-O-benzoylpentose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tri-O-benzoylpentose is an organic compound that belongs to the class of benzoylated sugars It is a derivative of pentose, a five-carbon sugar, where three hydroxyl groups are replaced by benzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoylpentose typically involves the benzoylation of a pentose sugar. One common method is to react the pentose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
Pentose+3Benzoyl Chloride→2,3,4−Tri-O-benzoylpentose+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3,4-Tri-O-benzoylpentose can undergo various chemical reactions, including:
Oxidation: The benzoyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the benzoyl groups, yielding the original pentose.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoyl groups are converted to carboxylic acids.
Reduction: The original pentose sugar is regenerated.
Substitution: New compounds with different functional groups replacing the benzoyl groups.
科学的研究の応用
2,3,4-Tri-O-benzoylpentose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,4-Tri-O-benzoylpentose depends on its specific application. In general, the benzoyl groups can interact with various molecular targets, influencing the compound’s reactivity and interactions. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2,3,4-Tri-O-benzyl-β-D-threo-pentopyranose: Similar structure but with benzyl groups instead of benzoyl groups.
2,3,4-Tri-O-benzyl-D-glucopyranose: Another benzylated sugar with a different sugar backbone.
2,3,4-Tri-O-benzyl-fucopyranose: Similar compound with fucose as the sugar component.
Uniqueness
2,3,4-Tri-O-benzoylpentose is unique due to its specific benzoylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other benzoylated sugars may not be suitable.
特性
CAS番号 |
35526-19-3 |
|---|---|
分子式 |
C26H22O8 |
分子量 |
462.4 g/mol |
IUPAC名 |
(3,4-dibenzoyloxy-1-hydroxy-5-oxopentan-2-yl) benzoate |
InChI |
InChI=1S/C26H22O8/c27-16-21(32-24(29)18-10-4-1-5-11-18)23(34-26(31)20-14-8-3-9-15-20)22(17-28)33-25(30)19-12-6-2-7-13-19/h1-16,21-23,28H,17H2 |
InChIキー |
KAXMCLJCFSUOAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC(CO)C(C(C=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)
![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)

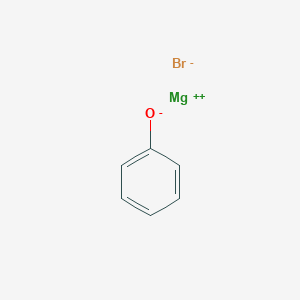
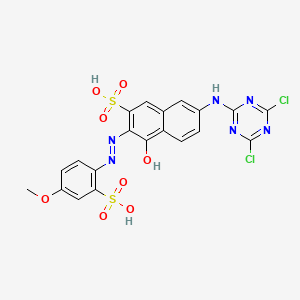
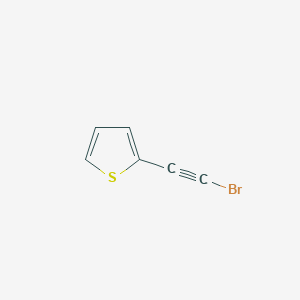
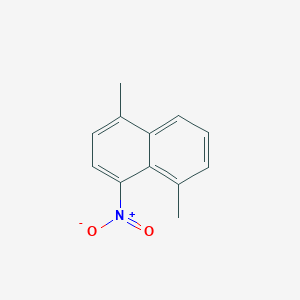
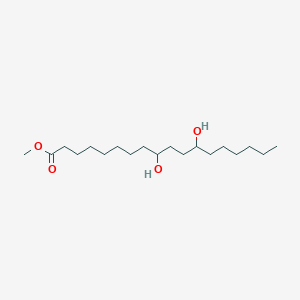
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
